molecular formula C14H11ClO2 B582363 2'-Chloro-5'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-22-6

2'-Chloro-5'-methylbiphenyl-3-carboxylic acid

Cat. No.: B582363
CAS No.: 1215206-22-6
M. Wt: 246.69
InChI Key: MCJPLAGDNFJVMH-UHFFFAOYSA-N
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Description

2'-Chloro-5'-methylbiphenyl-3-carboxylic acid is a functionalized biphenyl compound of significant interest in medicinal chemistry for its utility as a versatile chemical building block. The biphenyl scaffold is a privileged structure in drug discovery, found in compounds with a wide spectrum of biological activities, including potential applications in central nervous system (CNS) disorders . Specifically, this compound features a carboxylic acid group and chloro/methyl substitutions, making it a potential intermediate for synthesizing more complex molecules that act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), such as mGluR2 . Research into mGluR2 PAMs represents a promising frontier for the treatment of various neurological and psychiatric conditions, including cocaine dependence and schizophrenia . The specific substitution pattern on the biphenyl core is critical for optimizing drug-like properties, such as potency and pharmacokinetics, in the design of such therapeutic agents . This product is intended for research and development purposes to aid in the discovery and synthesis of novel bioactive molecules. Researchers are encouraged to consult the primary scientific literature for detailed synthetic protocols and specific biological assay data.

Properties

IUPAC Name

3-(2-chloro-5-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJPLAGDNFJVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681781
Record name 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-22-6
Record name 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves oxidative addition of a chloro- or bromo-substituted aryl halide to Pd(0), transmetallation with a methyl-substituted boronic acid, and reductive elimination to form the biphenyl bond. Key parameters include:

ParameterOptimal ConditionsImpact on Yield
CatalystPd(PPh₃)₄ or PdCl₂(dppf)85–92%
BaseK₂CO₃ or Cs₂CO₃pH 9–10
SolventDioxane/Water (4:1)Stabilizes Pd
Temperature80–100°CAccelerates coupling

For example, coupling 3-bromo-2-chlorobenzoic acid with 5-methylphenylboronic acid in dioxane/water at 90°C for 12 hours yields the biphenyl intermediate. The carboxylic acid group is often protected as a methyl ester to prevent side reactions during coupling.

Halogenation Strategies: Introducing the Chlorine Substituent

Post-coupling, chlorination is performed to install the 2'-chloro group. Two methods dominate:

Direct Electrophilic Chlorination

Using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃:

Ar–H+Cl2FeCl3Ar–Cl+HCl\text{Ar–H} + \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{Ar–Cl} + \text{HCl}

This method risks over-chlorination, necessitating careful stoichiometry. A patent describing analogous chlorination of pyridine derivatives highlights the use of 1,2,4-trichlorobenzene as a solvent to moderate reactivity.

Directed Ortho-Metalation (DoM)

A more selective approach employs lithium diisopropylamide (LDA) to deprotonate the ortho position, followed by quenching with Cl⁺ sources (e.g., NCS):

Ar–HLDAAr–LiNCSAr–Cl\text{Ar–H} \xrightarrow{\text{LDA}} \text{Ar–Li} \xrightarrow{\text{NCS}} \text{Ar–Cl}

This method achieves >90% regioselectivity but requires anhydrous conditions.

Carboxylation: Installing the Acidic Functional Group

The carboxylic acid group is introduced via oxidation or carbonylation:

Oxidation of Methyl Esters

Hydrolysis of a pre-installed methyl ester using NaOH or LiOH:

Ar–COOCH3NaOHAr–COOH+CH3OH\text{Ar–COOCH}3 \xrightarrow{\text{NaOH}} \text{Ar–COOH} + \text{CH}3\text{OH}

Yields exceed 95% when conducted in refluxing ethanol.

Palladium-Catalyzed Carbonylation

Insertion of CO into a C–X bond using Pd catalysts:

Ar–Br+CO+H2OPd(OAc)2Ar–COOH+HBr\text{Ar–Br} + \text{CO} + \text{H}2\text{O} \xrightarrow{\text{Pd(OAc)}2} \text{Ar–COOH} + \text{HBr}

This method is less common due to the high pressure required for CO handling.

Industrial-Scale Considerations

A patent detailing the synthesis of 2-chloro-5-methylpyridine provides insights into scalable processes:

  • Solvent Choice : High-boiling solvents like 1,2,4-trichlorobenzene stabilize intermediates during chlorination.

  • Catalyst Recovery : Pd catalysts are recycled via filtration or extraction, reducing costs.

  • Safety Protocols : Chlorine gas is handled in closed systems with scrubbers to neutralize HCl byproducts.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2’-Chloro-5’-methylbiphenyl-3-carboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural properties.

    Industry: As an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups on the biphenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Positional Isomers

  • 4-Chloro-3'-methylbiphenyl-3-carboxylic Acid Synthesized via Pd-catalyzed Suzuki-Miyaura coupling (), this positional isomer has chlorine at the 4 position and methyl at 3'.
  • 5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic Acid (CAS: 135070-65-4)
    Chlorine at the 5 position and methyl at 4' () create distinct electronic effects. The para-methyl group may stabilize the biphenyl system via hyperconjugation, while the meta-chlorine could increase acidity relative to the target compound.

Functional Group Variations

  • 2'-Chloro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic Acid (CAS: 1261967-52-5) The addition of a nitro group at the 5 position introduces strong electron-withdrawing effects, significantly lowering the pKa of the carboxylic acid compared to the non-nitrated target compound (). This enhances reactivity in esterification or amidation reactions.

Substituent Electronic Effects

  • 2'-Fluoro-5'-methylbiphenyl-3-carboxylic Acid (CAS: 1178458-04-2)
    Fluorine’s smaller size and higher electronegativity (vs. chlorine) may lead to weaker intermolecular interactions, lowering melting points compared to the target compound ().

  • 3''-Chloro-5''-fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic Acid
    The methoxy group at 5 (electron-donating) counterbalances electron-withdrawing chloro and fluoro groups, modulating electronic density on the carboxylic acid ().

Key Properties (Inferred)

Compound Substituents Expected Acidity (pKa) Solubility (Polar Solvents)
2'-Cl-5'-Me-biphenyl-3-COOH 2'-Cl, 5'-Me ~3.5–4.0 Moderate
2'-Cl-4'-Me-5-NO2-biphenyl-3-COOH 2'-Cl, 4'-Me, 5-NO2 ~2.8–3.3 Low
3'-Cl-5'-F-2'-Me-biphenyl-4-COOH 3'-Cl, 5'-F, 2'-Me ~3.2–3.7 High

Note: pKa and solubility estimates are based on substituent electronic effects and literature precedents.

Biological Activity

2'-Chloro-5'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-22-6) is an organic compound belonging to the biphenyl carboxylic acid family. Its unique structure, characterized by a chlorine atom at the 2' position and a methyl group at the 5' position, positions it as a compound of interest in various biological and pharmaceutical research contexts. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Mechanism of Biological Activity

The biological activity of this compound is influenced by its ability to interact with various biological macromolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding with proteins and enzymes. The presence of chlorine and methyl groups affects the lipophilicity and overall reactivity of the compound, influencing its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that biphenyl carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study investigating the effects of biphenyl derivatives on cancer cell lines demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising potential for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that biphenyl carboxylic acids can inhibit pro-inflammatory cytokines, which play a crucial role in inflammation-related diseases.

Research Findings:
In vitro assays showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

ParameterValue
pKa ~4.5
LogP ~3.0
Bioavailability TBD
Volume of Distribution TBD

These parameters suggest moderate lipophilicity, which may facilitate oral bioavailability while also indicating potential challenges in CNS penetration due to its acidic nature.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound.

CompoundAnticancer ActivityAnti-inflammatory Activity
This compound ModerateSignificant
2'-Bromo-5'-methylbiphenyl-3-carboxylic acid HighModerate
4-Chlorobiphenyl-3-carboxylic acid LowHigh

This table illustrates that while some analogs may exhibit stronger anticancer properties, this compound shows notable anti-inflammatory effects, making it a candidate for dual-action therapeutic strategies.

Q & A

Basic: What are the established synthetic routes for 2'-Chloro-5'-methylbiphenyl-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves a multi-step halogenation and coupling strategy. Starting from a biphenyl precursor, the methyl and chlorine substituents are introduced via Friedel-Crafts alkylation or electrophilic substitution, followed by oxidation of a methyl group to the carboxylic acid. For example:

  • Step 1: Methylation at the 5'-position using methyl halides in the presence of Lewis acids like AlCl₃.
  • Step 2: Chlorination at the 2'-position using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions to avoid overhalogenation.
  • Step 3: Oxidation of a methyl group (if introduced as a side chain) to a carboxylic acid using KMnO₄ or CrO₃ in acidic media.
    Purification is achieved via recrystallization or column chromatography .

Advanced: How can crystallographic data contradictions be resolved for this compound?

Methodological Answer:
Contradictions in crystallographic data (e.g., disordered substituents, twinning) require robust refinement tools. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its ability to handle high-resolution data and twinning. Key steps include:

  • Data Collection: Ensure high-resolution diffraction data (≤1.0 Å) to resolve positional ambiguities.
  • Refinement: Use restraints for disordered atoms and apply the TWIN/BASF commands in SHELXL for twinned crystals.
  • Validation: Cross-validate results with PLATON or Mercury to check for overfitting. This approach is critical for biphenyl derivatives with bulky substituents .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:
Purity is assessed via:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and detect residual solvents (e.g., DMSO-d₆ as a solvent).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z ~260).
  • Elemental Analysis: Confirmation of C, H, Cl, and O percentages within ±0.3% of theoretical values .

Advanced: How do computational methods predict substituent reactivity in this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model electronic effects:

  • Electron-Withdrawing Effects: The chlorine atom at 2' increases the carboxylic acid's acidity by stabilizing the deprotonated form via inductive effects.
  • Steric Effects: Methyl groups at 5' may hinder nucleophilic attack at the 3-carboxylic acid position.
  • Reactivity Prediction: Fukui indices identify electrophilic/nucleophilic sites, guiding functionalization strategies (e.g., amidation, esterification) .

Basic: What substituent effects influence the compound's acidity and solubility?

Methodological Answer:

  • Acidity: The chlorine atom (electron-withdrawing) lowers the pKa of the carboxylic acid (~2.5–3.0) compared to unsubstituted biphenyl-3-carboxylic acid (pKa ~4.2).
  • Solubility: The methyl group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions.
  • Crystallinity: Bulky substituents promote π-π stacking, favoring crystalline forms suitable for X-ray analysis .

Advanced: How can polymorphic forms be systematically identified and characterized?

Methodological Answer:
Polymorph screening involves:

  • PXRD: Compare experimental diffractograms with simulated patterns from single-crystal data.
  • DSC/TGA: Identify thermal transitions (melting points, decomposition) unique to each polymorph.
  • Computational Modeling: Use Materials Studio or Mercury to predict stable packing modes.
  • Solvent Screening: Recrystallize from 10+ solvents (e.g., ethanol, acetonitrile) to induce different crystal forms .

Advanced: How to optimize Suzuki-Miyaura cross-coupling for biphenyl intermediates?

Methodological Answer:
For synthesizing biphenyl cores:

  • Catalyst: Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids.
  • Conditions: Maintain anhydrous conditions, 80–100°C in THF/H₂O (3:1) with Na₂CO₃ as base.
  • Work-Up: Quench with NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (hexane:EtOAc). Monitor coupling efficiency via TLC (Rf ~0.4) .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

  • Chlorinating Agents: Handle Cl₂ or SOCl₂ in fume hoods with acid-resistant PPE.
  • Solvent Disposal: Collect halogenated waste separately for incineration.
  • Ventilation: Use local exhaust during high-temperature reactions to avoid inhaling biphenyl vapors .

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